![molecular formula C17H13F3N4OS2 B2949028 2-(pyrimidin-2-ylthio)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide CAS No. 842970-88-1](/img/structure/B2949028.png)
2-(pyrimidin-2-ylthio)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(pyrimidin-2-ylthio)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It has a pyrimidine ring, a thiazole ring, a trifluoromethyl group, and an acetamide group. These features suggest that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrimidine ring attached to a thiazole ring via a sulfur atom. The thiazole ring is further substituted with a benzyl group that carries a trifluoromethyl substituent .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich pyrimidine and thiazole rings, as well as the electron-withdrawing trifluoromethyl group. It might undergo reactions such as electrophilic aromatic substitution or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Anti-Fibrosis Activity
This compound, as a pyrimidine derivative, has been found to have potential anti-fibrosis activity . In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Antifungal Activity
Pyrimidine derivatives, including this compound, have shown promising antifungal activity . In a study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized and their in vitro antifungal activities against Botryosphaeria dothidea (B. dothidea), Phomopsis sp., and Botrytis cinereal (B. cinereal) were determined . Some compounds exhibited higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% compared to that of Pyrimethanil at 85.1% .
Antimicrobial Activity
Pyrimidine derivatives are known to have antimicrobial properties . While specific studies on this compound are not available, it is possible that it may also exhibit antimicrobial activity due to its pyrimidine core.
Antiviral Activity
Pyrimidine derivatives have been reported to exhibit antiviral activities . This compound, with its pyrimidine core, could potentially be used in the development of antiviral drugs.
Antitumor Activity
Pyrimidine derivatives are known to exhibit antitumor activities . This compound, due to its pyrimidine core, could potentially be used in the development of antitumor drugs.
Insecticidal Activity
Pyrimidine derivatives have been reported to exhibit insecticidal activities . This compound, due to its pyrimidine core, could potentially be used in the development of insecticides.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that lead to various biological activities .
Biochemical Pathways
Similar compounds have been found to affect a wide range of pharmacological activities .
Result of Action
Similar compounds have been found to exhibit diverse types of biological and pharmaceutical activities .
properties
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4OS2/c18-17(19,20)12-4-1-3-11(7-12)8-13-9-23-16(27-13)24-14(25)10-26-15-21-5-2-6-22-15/h1-7,9H,8,10H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDBRKZVINRONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrimidin-2-ylsulfanyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.